4-Hydroxytriazolam

Bioanalysis LC-MS/MS Pharmacokinetics

4-Hydroxytriazolam (CAS 65686-11-5) is the definitive hydroxylated metabolite of triazolam, essential for ANDA/NDA impurity profiling and forensic confirmation. Unlike α-hydroxytriazolam, it gives a unique MS/MS transition (m/z 359.0→111.2) and a slower urinary excretion profile (α/4-OHTRZ ratio >19.7 at 0 h), making it the preferred biomarker for delayed sample collection. Insist on authenticated, USP/EMA/JP/BP-grade material with a full Structure Elucidation Report to ensure method robustness and regulatory acceptance.

Molecular Formula C17H12Cl2N4O
Molecular Weight 359.2 g/mol
CAS No. 65686-11-5
Cat. No. B1202207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxytriazolam
CAS65686-11-5
Synonyms4-hydroxytriazolam
Molecular FormulaC17H12Cl2N4O
Molecular Weight359.2 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4Cl
InChIInChI=1S/C17H12Cl2N4O/c1-9-21-22-16-17(24)20-15(11-4-2-3-5-13(11)19)12-8-10(18)6-7-14(12)23(9)16/h2-8,17,24H,1H3
InChIKeyYUQRFPYHTPARRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxytriazolam (CAS 65686-11-5): Key Reference Standard and Metabolite for Triazolam Analytical and Metabolic Studies


4-Hydroxytriazolam (CAS 65686-11-5) is a major hydroxylated metabolite of the short-acting benzodiazepine hypnotic triazolam [1]. It is formed primarily via CYP3A4-mediated metabolism in human liver microsomes [2] and is a key target in analytical, forensic, and pharmacokinetic studies. As a well-characterized reference material meeting USP, EMA, JP, and BP standards, it is essential for method validation, impurity profiling, and bioanalytical quantification in support of triazolam ANDA and NDA applications [3].

Why Generic Substitution Fails for 4-Hydroxytriazolam: Evidence-Based Selection Criteria for Reference Standards and Analytical Probes


Generic substitution of benzodiazepine metabolites in analytical or research settings is unreliable due to compound-specific physicochemical properties, metabolic stability, and detector response. 4-Hydroxytriazolam is not interchangeable with its parent drug triazolam or the alternative metabolite α-hydroxytriazolam. Key differences include distinct MS/MS ion transitions (m/z 359.0→111.2 vs. 359.0→308.3 for α-hydroxytriazolam) [1], a 250- to >300-fold reduction in pharmacological potency relative to triazolam in functional assays [2], and a slower urinary excretion profile compared to α-hydroxytriazolam [3]. These quantitative distinctions directly impact method development, validation parameters, and data interpretation, mandating the use of authenticated, high-purity 4-hydroxytriazolam reference material.

Quantitative Differentiation Evidence for 4-Hydroxytriazolam Against Comparators


Analytical Sensitivity: LLOQ Comparison for LC-MS/MS Quantification in Human Plasma

In a validated LC-MS/MS method for simultaneous determination of triazolam and its metabolites in human plasma, the lower limit of quantification (LLOQ) for 4-hydroxytriazolam was 0.1 ng/mL, compared to 0.05 ng/mL for the parent drug triazolam [1]. This two-fold difference in LLOQ establishes distinct analytical sensitivity requirements for accurate quantification.

Bioanalysis LC-MS/MS Pharmacokinetics Forensic Toxicology

Metabolic Pathway Dominance: CYP3A4-Mediated Hydroxylation at Supra-Therapeutic Substrate Concentrations

In human liver microsome studies, CYP3A4 produces more 4-hydroxytriazolam than α-hydroxytriazolam at triazolam concentrations exceeding 60 μM [1]. This substrate concentration-dependent shift in regioselectivity distinguishes 4-hydroxytriazolam as the dominant metabolite under conditions of high substrate availability or potential overdose scenarios.

Drug Metabolism CYP3A4 Enzyme Kinetics Hepatocyte Models

Differential Urinary Excretion Kinetics: α-Hydroxytriazolam vs. 4-Hydroxytriazolam

In a human urinary excretion study following single 0.25-mg and 0.5-mg oral triazolam doses, the α-OHTRZ/4-OHTRZ ratio exceeded 19.7 in early collection periods, then decreased rapidly to a nearly constant value after 12 hours [1]. This indicates that α-hydroxytriazolam is excreted rapidly with the majority eliminated within 12 hours, while 4-hydroxytriazolam exhibits slower excretion kinetics.

Urinalysis Excretion Kinetics Forensic Toxicology Metabolite Profiling

Pharmacological Potency: Dramatic Reduction in CNS Activity vs. Parent Triazolam

Pharmacological evaluation in mice demonstrated that 4-hydroxytriazolam exhibits low CNS sedative and anticonvulsant activity, in sharp contrast to diazepam metabolites which remain active [1]. An α,4-dihydroxy metabolite of triazolam was reported to be 250 times less potent than triazolam in a nicotine-antagonism assay and over 300 times less potent in a traction assay [1].

Pharmacology CNS Activity Structure-Activity Relationship Sedative-Hypnotic

Regulatory-Grade Reference Material: Pharmacopoeial Compliance for ANDA/NDA Applications

Commercially available 4-Hydroxy Triazolam reference material meets stringent regulatory standards set by USP, EMA, JP, and BP, and includes a comprehensive Structure Elucidation Report (SER) to support quality control and method development [1]. This level of characterization and documentation is essential for ANDA and NDA submissions as well as commercial production of triazolam.

Quality Control Regulatory Compliance Reference Standards Pharmaceutical Analysis

Optimal Application Scenarios for 4-Hydroxytriazolam Based on Quantitative Evidence


LC-MS/MS Method Development and Validation for Triazolam Pharmacokinetic Studies

Based on the established LLOQ of 0.1 ng/mL for 4-hydroxytriazolam in human plasma, this reference standard is essential for constructing accurate calibration curves and validating analytical methods intended to quantify both parent triazolam and its metabolites simultaneously. The distinct MS/MS transition (m/z 359.0→111.2) requires specific optimization, and use of authenticated 4-hydroxytriazolam ensures method robustness for regulatory pharmacokinetic submissions [1].

Forensic Toxicology: Extended Detection Window Urinalysis

Due to its slower urinary excretion profile compared to α-hydroxytriazolam—evidenced by an initial α-OHTRZ/4-OHTRZ ratio exceeding 19.7 that stabilizes only after 12 hours post-dose—4-hydroxytriazolam is the preferred biomarker for forensic investigations requiring detection beyond immediate post-ingestion windows [2]. This is particularly critical in cases of delayed sample collection or suspected drug-facilitated crimes.

CYP3A4 Drug-Drug Interaction (DDI) and Overdose Metabolism Studies

The substrate concentration-dependent shift in regioselectivity, where 4-hydroxylation dominates at triazolam concentrations exceeding 60 μM, positions 4-hydroxytriazolam as a key analyte in studies of CYP3A4-mediated DDI, enzyme inhibition/induction, and forensic overdose casework [3]. Quantification of 4-hydroxytriazolam can provide insight into metabolic saturation and altered clearance pathways.

Regulatory ANDA/NDA Impurity Profiling and Quality Control

4-Hydroxytriazolam reference material that meets USP, EMA, JP, and BP standards and includes a comprehensive Structure Elucidation Report (SER) is directly applicable to impurity identification, quantification, and control strategies required for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for triazolam formulations [4].

Technical Documentation Hub

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